molecular formula C10H6ClF3O2 B13036969 8-Chloro-6-(trifluoromethyl)chroman-4-one

8-Chloro-6-(trifluoromethyl)chroman-4-one

Cat. No.: B13036969
M. Wt: 250.60 g/mol
InChI Key: IPPLTFQYRGQSSV-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)chroman-4-one is a chemical compound with the molecular formula C10H6ClF3O2. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the chroman-4-one framework .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)chroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-(allyloxy)benzaldehydes and cyclopropanols in the presence of a silver catalyst and an oxidant like sodium persulfate (Na2S2O8) in a solvent mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison: 8-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

8-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6ClF3O2/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4H,1-2H2

InChI Key

IPPLTFQYRGQSSV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

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